

Application Notes and Protocols for Dextrose Monohydrate in Cell Line Cryopreservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines, ensuring their genetic stability and preventing loss due to contamination or unforeseen events. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its potential toxicity to certain cell types has prompted research into alternative or supplementary agents. Dextrose, a simple sugar, has emerged as a promising component in cryopreservation media. It functions as an extracellular cryoprotectant, mitigating the osmotic stress and cellular dehydration that occur during the freezing process. These application notes provide detailed protocols and data on the use of **dextrose monohydrate** in combination with DMSO for the effective cryopreservation of cell lines.

Mechanism of Action

Dextrose contributes to the cryoprotective effect primarily through osmotic buffering. During freezing, as ice crystals form in the extracellular medium, the solute concentration increases, creating a hypertonic environment. This draws water out of the cells, leading to excessive dehydration and damage. Dextrose, being a non-penetrating solute, helps to maintain a more stable osmotic pressure in the extracellular space, reducing the rate and extent of cell dehydration.^{[1][2]} This, in conjunction with an intracellular cryoprotectant like DMSO, which lowers the freezing point of the intracellular fluid, provides a synergistic protective effect, minimizing ice crystal formation both inside and outside the cell.^[3]

Experimental Data

The following table summarizes a comparative study on the efficacy of different cryoprotectant solutions on the post-thaw viability and recovery of hematopoietic stem cells. While this study used trehalose, a disaccharide similar to dextrose, the data provides valuable insights into the potential benefits of combining a sugar with a reduced concentration of DMSO.

Cryoprotectant Solution	Post-Thaw Viability (%)	Post-Thaw CD34+ Cell Count (x 10 ⁵)
10% EG and 2.0% DMSO	92.35 ± 5.26	27.13 ± 4.51
10% DMSO and 2.0% Dextran-40	89.43 ± 5.12	24.57 ± 5.12
2.5% DMSO and 30 mmol/L Trehalose	94.18 ± 3.97	30.34 ± 4.78
Control (No Cryoprotectant)	18.13 ± 0.98	6.3 ± 0.51

Data adapted from a study on umbilical cord blood stem cells.
[4]

Experimental Protocols

Preparation of Dextrose-Based Cryopreservation Medium (5% Dextrose, 10% DMSO)

This protocol describes the preparation of a cryopreservation medium containing 5% dextrose and 10% DMSO.

Materials:

- **Dextrose Monohydrate** (cell culture grade)
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Basal medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

- Fetal Bovine Serum (FBS) or other appropriate serum
- Sterile conical tubes (50 mL)
- Sterile filters (0.22 μ m)
- Chilled saline solution (e.g., Normosol-R) or Phosphate-Buffered Saline (PBS)[5]

Procedure:

- Prepare 2X Cryopreservation Medium:
 - In a sterile 50 mL conical tube, combine the following:
 - 4.0 mL of chilled basal medium.
 - 4.0 mL of chilled Fetal Bovine Serum (FBS).
 - 2.0 mL of DMSO.[5]
 - Mix gently by inverting the tube. Be aware that adding DMSO is an exothermic reaction; using chilled components helps to dissipate heat.[5]
- Prepare 10% Dextrose Stock Solution:
 - Dissolve 10 g of **dextrose monohydrate** in 100 mL of basal medium.
 - Sterile-filter the solution using a 0.22 μ m filter.
- Prepare Final Cryopreservation Medium (1X):
 - This step should be performed just before use.
 - Combine equal volumes of the 2X Cryopreservation Medium and the 10% Dextrose Stock Solution. For example, mix 5 mL of the 2X medium with 5 mL of the 10% dextrose solution to obtain 10 mL of the final medium containing 5% dextrose and 10% DMSO.

Cryopreservation of Adherent Cell Lines

Materials:

- Adherent cells in logarithmic growth phase
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA or other cell dissociation reagent
- Complete growth medium
- Prepared Dextrose-DMSO Cryopreservation Medium (chilled)
- Sterile cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen storage dewar

Procedure:

- Cell Harvest:
 - Aspirate the culture medium from the flask.
 - Wash the cell monolayer once with PBS.
 - Add an appropriate volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.[\[6\]](#)
 - Neutralize the trypsin by adding complete growth medium.
 - Transfer the cell suspension to a sterile conical tube.
- Cell Counting and Centrifugation:
 - Perform a cell count and determine viability using a hemocytometer and trypan blue. Viability should be above 90%.[\[7\]](#)

- Centrifuge the cell suspension at 150-200 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspension in Cryopreservation Medium:
 - Gently resuspend the cell pellet in the chilled Dextrose-DMSO cryopreservation medium to a final concentration of 1-5 x 10⁶ cells/mL.[7]
- Aliquoting and Freezing:
 - Dispense 1 mL of the cell suspension into each pre-labeled cryovial.[6]
 - Place the cryovials into a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.[8]
 - Place the container in a -80°C freezer for at least 4 hours, or overnight.[9]
- Long-Term Storage:
 - Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

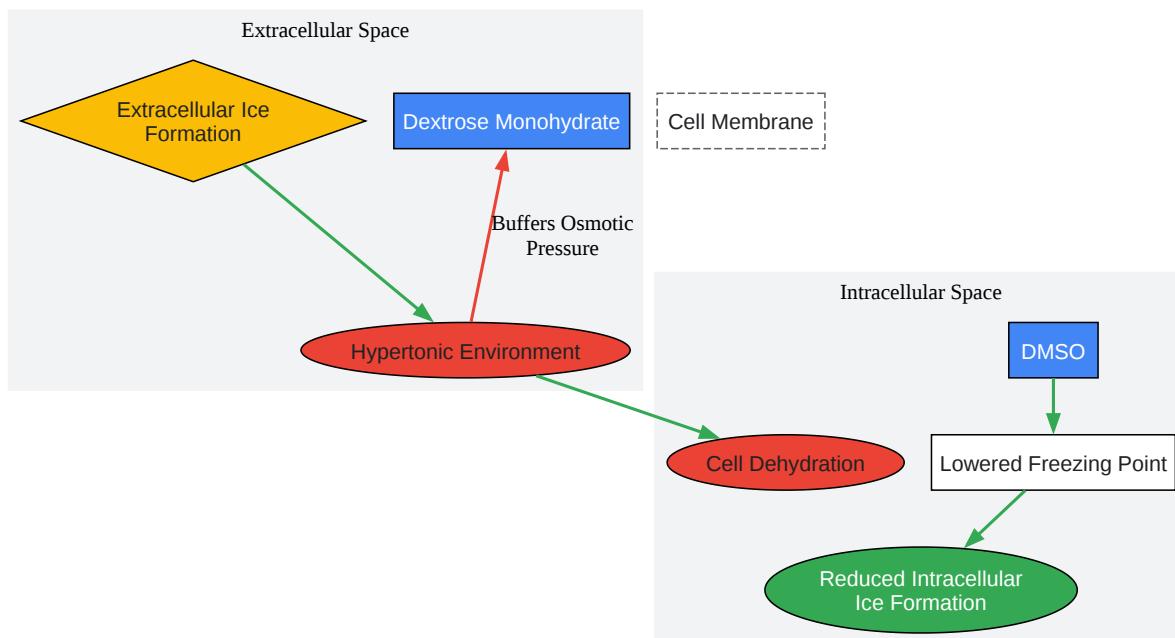
Thawing of Cryopreserved Cells

Materials:

- Cryovial containing frozen cells
- 37°C water bath
- Complete growth medium (pre-warmed to 37°C)
- Sterile conical tube (15 mL)
- Centrifuge

Procedure:

- Rapid Thawing:


- Remove the cryovial from the liquid nitrogen dewar.
- Immediately place the vial in a 37°C water bath, ensuring the cap does not get submerged.
- Gently agitate the vial until only a small ice crystal remains.[\[9\]](#)
- Dilution and Removal of Cryoprotectant:
 - Wipe the outside of the vial with 70% ethanol.
 - Under sterile conditions, transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.[\[9\]](#)
- Resuspension and Plating:
 - Aspirate the supernatant.
 - Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
 - Transfer the cell suspension to a new culture flask.
- Incubation:
 - Place the flask in a 37°C incubator with 5% CO₂.
 - Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cryopreservation of cell lines using a dextrose-DMSO medium.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the cryoprotective mechanisms of dextrose and DMSO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Effects of Different Cryoprotectants on Stem Cells from Umbilical Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fredhutch.org [fredhutch.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. stemcell.com [stemcell.com]
- 9. sartorius.com [sartorius.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dextrose Monohydrate in Cell Line Cryopreservation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7885005#dextrose-monohydrate-for-cryopreservation-of-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com